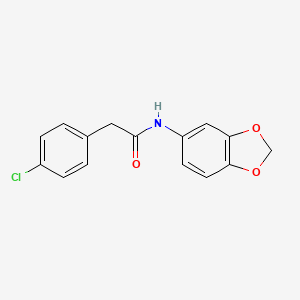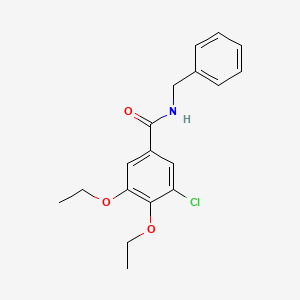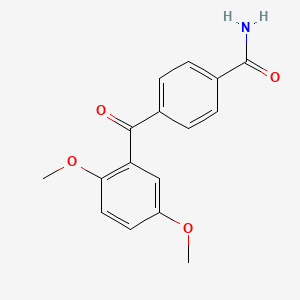
4-(2,5-dimethoxybenzoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethoxybenzoyl)benzamide is a chemical compound belonging to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethoxybenzoyl)benzamide typically involves the reaction of 2,5-dimethoxybenzoic acid with benzoyl chloride in the presence of a suitable base, such as triethylamine, to form the corresponding benzoyl derivative. This intermediate is then reacted with an amine, such as aniline, under controlled conditions to yield the final benzamide product .
Industrial Production Methods
Industrial production of benzamides often employs green chemistry principles to enhance efficiency and reduce environmental impact. One such method involves the direct condensation of carboxylic acids and amines in the presence of a solid acid catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method offers advantages such as low reaction times, high yields, and eco-friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Dimethoxybenzoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzamide to its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamides.
Substitution: Halogenated or nitrated benzamides.
Applications De Recherche Scientifique
4-(2,5-Dimethoxybenzoyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4-(2,5-dimethoxybenzoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s antibacterial effects are likely due to its interference with bacterial cell wall synthesis and protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N,N-Dicyclohexyl-4-(2,5-dimethoxybenzoyl)benzamide
Uniqueness
4-(2,5-Dimethoxybenzoyl)benzamide stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical and biological properties. Its dual methoxy groups enhance its electron-donating ability, making it more reactive in certain chemical reactions compared to its analogs .
Propriétés
IUPAC Name |
4-(2,5-dimethoxybenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-12-7-8-14(21-2)13(9-12)15(18)10-3-5-11(6-4-10)16(17)19/h3-9H,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAUWHQCLALNQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(Diethylamino)phenyl]-3-(2,4-difluorophenyl)urea](/img/structure/B5725674.png)
![3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B5725694.png)
![(2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B5725702.png)
![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)
![2-[(4-chlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5725723.png)
![ethyl 5-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5725727.png)
![N-tert-butyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5725734.png)
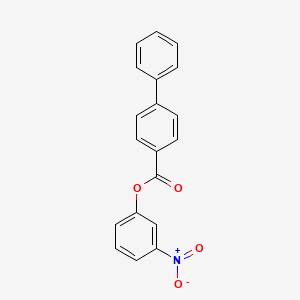

![N-(tert-butyl)-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5725744.png)
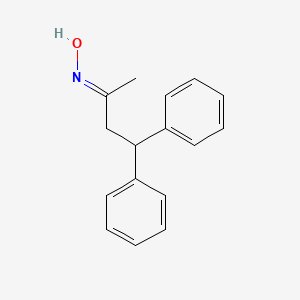
![(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B5725746.png)
